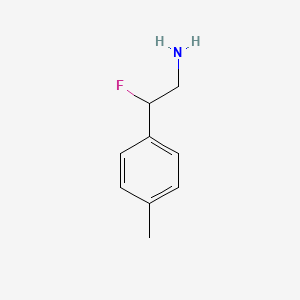

2-Fluoro-2-(4-methylphenyl)ethan-1-amine

描述

2-Fluoro-2-(4-methylphenyl)ethan-1-amine (CAS: 1547757-49-2) is a fluorinated phenethylamine derivative with the molecular formula C₉H₁₂FN and a molecular weight of 153.200 g/mol . Structurally, it consists of a central ethanamine backbone substituted with a fluorine atom and a 4-methylphenyl (p-tolyl) group at the β-position. Its fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group on the aromatic ring influences lipophilicity and steric interactions .

属性

分子式 |

C9H12FN |

|---|---|

分子量 |

153.2 g/mol |

IUPAC 名称 |

2-fluoro-2-(4-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6,11H2,1H3 |

InChI 键 |

LWWNWFUGCJMPQN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(CN)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with ethyl fluoroacetate, followed by reduction with lithium aluminum hydride. This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

化学反应分析

Types of Reactions

2-Fluoro-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include:

- p-Tolylacetone or p-tolylacetaldehyde. p-Tolylethanol or p-tolylamine.

Substitution: 2-Hydroxy-2-(p-tolyl)ethan-1-amine or 2-Amino-2-(p-tolyl)ethan-1-amine.

科学研究应用

2-Fluoro-2-(4-methylphenyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-fluoro-2-(4-methylphenyl)ethan-1-amine, differing in substituents, fluorine count, or aromatic systems. Key comparisons are summarized in Table 1.

2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine

- Structure : Features two fluorine atoms at the β-position and a 4-methylphenyl group.

- Molecular Formula : C₉H₁₁F₂N; MW : 171.190 g/mol .

- Key Differences: The additional fluorine increases electronegativity and may alter hydrogen-bonding capacity compared to the monofluoro analog. This could impact solubility and receptor binding in biological systems.

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

- Structure : Substitutes the 4-methyl group with a trifluoromethyl (-CF₃) group.

- Molecular Formula : C₉H₉F₄N; MW : 207.17 g/mol .

- Key Differences : The electron-withdrawing -CF₃ group significantly enhances lipophilicity and may improve blood-brain barrier penetration. This compound is marketed for life science applications, suggesting utility in drug discovery .

1-[4-(Butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine

- Structure : Contains a branched butan-2-yl group on the aromatic ring and a 4-fluorophenyl moiety.

- Molecular Formula : C₁₈H₂₂FN; MW : 271.37 g/mol .

- The 4-fluorophenyl substituent adds another site for π-π interactions, which could be advantageous in ligand design.

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

- Structure : Replaces the benzene ring with a pyridine ring.

- Molecular Formula : C₇H₉FN₂; MW : 140.16 g/mol .

1-(4-Fluorophenyl)-2-(4-methylphenyl)ethan-1-amine

- Structure : Features two aromatic rings (4-fluorophenyl and 4-methylphenyl) on adjacent carbons.

- Molecular Formula: C₁₅H₁₆FN; MW: Not explicitly stated, but estimated ~229.30 g/mol .

- Key Differences : The dual aromatic system expands opportunities for π-stacking interactions, relevant in materials science or as a kinase inhibitor scaffold.

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。